molecular formula C10H15NO3 B2930663 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol CAS No. 1394039-99-6

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol

Cat. No.: B2930663
CAS No.: 1394039-99-6
M. Wt: 197.234
InChI Key: RSRQLBAKFRYJDI-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is a solid supplied as a powder and should be stored at room temperature . It features a hybrid structure incorporating both a furan ring, a common motif in flavor compounds and bioactive molecules, and a morpholine ring, a nitrogen-oxygen heterocycle frequently utilized in medicinal chemistry and drug design for its physicochemical properties . The presence of these two heterocyclic systems makes it a potential building block or intermediate in organic synthesis and pharmaceutical research. While the specific research applications and mechanism of action for this exact compound are not detailed in the available literature, furan and morpholine derivatives are widely explored for their diverse biological activities. Furan-containing compounds are frequently investigated for their antimicrobial and anticancer properties . This product is intended for research purposes by qualified personnel and is strictly labeled as For Research Use Only. It is not approved for human consumption, diagnostic, or therapeutic use . Researchers can request a Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

IUPAC Name

1-(furan-2-yl)-2-morpholin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8/h1-2,4,8-9,11-12H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQLBAKFRYJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethylene glycol with ammonia in the presence of a catalyst.

    Linking the Rings: The furan and morpholine rings can be linked through a nucleophilic substitution reaction. This involves the reaction of a furan derivative with a morpholine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a tetrahydrofuran ring.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.

    Biological Research: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Morpholine/Piperazine Derivatives

  • 2-[1-(Furan-2-ylmethyl)piperazin-2-yl]ethan-1-ol (): This compound replaces the morpholine ring with a piperazine group. Piperazine derivatives are known for improved bioavailability compared to morpholine analogs due to their basic nitrogen atoms. Synthesis typically involves reductive amination or nucleophilic substitution, similar to methods used for morpholine-containing alcohols .
  • 2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (): A ketone precursor to β-amino alcohols, synthesized via column chromatography (EtOAc/hexanes). Reduction of such ketones using NaBH₄ or asymmetric hydrogenation could yield the alcohol form, highlighting a plausible synthetic route for the target compound .

Furan-Based β-Amino Alcohols

  • (R)-1-(Benzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol ():
    Exhibits antibacterial activity against S. aureus (MIC: 8–16 µg/mL) and antifungal activity against M. furfur (MIC: 4–8 µg/mL). The imidazole group enhances metal-binding capacity, whereas the morpholine in the target compound may improve solubility and metabolic stability .
  • 1-(Furan-2-yl)ethan-1-ol (–18):
    A simpler analog lacking the morpholine group. Its NMR data (¹H: δ 7.42–1.51; ¹³C: δ 157.77–21.36) serve as a baseline for comparing electronic effects of additional substituents .

Spectroscopic and Physical Properties

Compound ¹H NMR Key Shifts (δ) ¹³C NMR Key Shifts (δ) Melting Point/Physical State
1-(Furan-2-yl)ethan-1-ol 7.42 (4''-H), 4.93 (OH), 1.51 (CH₃) 157.77 (C=O), 63.65 (CH-OH) Liquid
(R)-1-(Benzofuran-2-yl)-2-(imidazolyl)ethan-1-ol 7.82 (8-H), 5.0 (1''-H) 195.6 (C=O), 77.9 (C-OH) Solid (mp: 223–226°C)
Target Compound (Inferred) ~4.5–5.0 (OH), ~3.5–4.0 (morpholine CH₂) ~70–80 (C-OH), ~50–60 (morpholine C-N) Likely solid (hygroscopic)

The morpholine ring in the target compound would introduce distinct ¹H NMR signals near δ 3.5–4.0 (CH₂-N/O) and ¹³C shifts around 50–70 ppm, differentiating it from imidazole or triazole analogs .

Biological Activity

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-ol is an organic compound that combines a furan ring and a morpholine structure, suggesting potential pharmacological applications due to its unique chemical properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is C₁₀H₁₅NO₃, characterized by the presence of both furan and morpholine rings. These functional groups are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing furan and morpholine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of morpholine can inhibit the growth of various bacteria. The compound this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.050 mg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. Molecular docking studies indicate that the compound may bind to active sites on bacterial enzymes, inhibiting their function. For example, enzyme inhibition assays have shown that it can effectively modulate enzyme activity related to bacterial metabolism .

Study on Antibacterial Properties

In a recent study published in MDPI, researchers synthesized several derivatives of morpholine and evaluated their antibacterial activity. Among these, this compound exhibited one of the lowest MIC values against Gram-positive and Gram-negative bacteria, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Activity

Another aspect explored was the anti-inflammatory potential of this compound. In vitro tests demonstrated moderate anti-inflammatory effects in cellular models, although these were less pronounced compared to established anti-inflammatory drugs like ketorolac .

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